Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate
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Overview
Description
Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method includes the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles are being investigated to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin and research tool in neuroscience.
Uniqueness: Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylate groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 4-methoxy-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-13-7-5-3-4-6-8(7)9(15-11-6)10(12)14-2/h3-5H,1-2H3 |
InChI Key |
WIPJGTFAZZJSQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NOC(=C21)C(=O)OC |
Origin of Product |
United States |
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